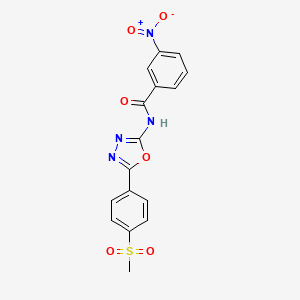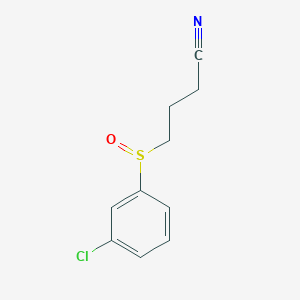![molecular formula C11H17N3O2 B2374056 6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2167192-96-1](/img/structure/B2374056.png)
6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a cyclobutylmethyl(methyl)amino group attached, which could potentially influence its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction like the Biginelli reaction, which is a multi-component reaction between an aldehyde, a β-keto ester, and urea that forms a dihydropyrimidinone . The cyclobutylmethyl(methyl)amino group could potentially be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrimidine ring, with the various substituents adding complexity to the structure . The cyclobutylmethyl(methyl)amino group would add steric bulk and could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrimidine ring and the cyclobutylmethyl(methyl)amino group. Pyrimidines can undergo reactions like alkylation, acylation, and halogenation . The cyclobutylmethyl(methyl)amino group could also participate in reactions, possibly acting as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the pyrimidine ring could contribute to its aromaticity and stability . The cyclobutylmethyl(methyl)amino group could influence its polarity and solubility .科学的研究の応用
Antibacterial Agents and Molecular Docking Studies
A novel series of medium size lactam ring analogues, similar in structure to the compound of interest, have been synthesized and evaluated for their antibacterial properties. These compounds, derived from acrylic acid reacting with various amino acid esters, have shown potent activity against bacterial strains. Specifically, one molecule demonstrated the highest activity, which was further supported by molecular docking studies, indicating its probable binding conformation with the enzyme peptide deformylase (Putcha A. N. V. Harita et al., 2017).
Solid-phase Synthesis
A series of 1,3-disubstituted-5,6-dihydropyrimidine-2,4-diones have been prepared using solid-phase organic chemistry. This synthesis involves a cyclization-cleavage strategy from readily available amines and isocyanates, indicating a versatile approach for generating compounds with potential therapeutic uses (S. A. Kolodziej & B. Hamper, 1996).
Anticancer and Antiviral Evaluation
Research into squaric acid derivatives as non-classical bioisosteric replacements has led to the synthesis of compounds with potential anticancer and antiviral applications. These compounds have undergone computational analyses and preliminary screening, demonstrating their relevance in medicinal chemistry (Meijun Lu, Qing-Bin Lu, & J. Honek, 2017).
Antithrombotic Pyrido[4,3-d]pyrimidine-2,4-diones Synthesis
The synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects from enamine has been reported. These compounds, including 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, demonstrate the versatility of dihydropyrimidine derivatives in developing therapeutics (H. Furrer, R. Wágner, & H. Fehlhaber, 1994).
特性
IUPAC Name |
6-[cyclobutylmethyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13(7-8-4-3-5-8)9-6-10(15)14(2)11(16)12-9/h6,8H,3-5,7H2,1-2H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBBDTZOVVJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)CC2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![1-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2373976.png)
![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)
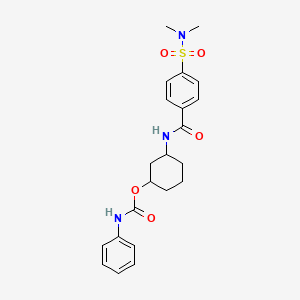
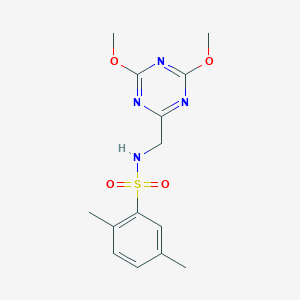
![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)
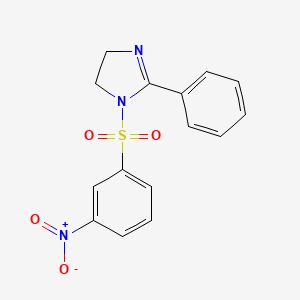
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)
![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)
